3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide 3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-39-0
VCID: VC20163903
InChI: InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+
SMILES:
Molecular Formula: C15H10ClN5O3S
Molecular Weight: 375.8 g/mol

3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-39-0

Cat. No.: VC20163903

Molecular Formula: C15H10ClN5O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide - 303106-39-0

Specification

CAS No. 303106-39-0
Molecular Formula C15H10ClN5O3S
Molecular Weight 375.8 g/mol
IUPAC Name 5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+
Standard InChI Key JGXORVAUKGMVSC-CAOOACKPSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide, reflecting its three primary components:

  • 5-Chlorothiophen-2-yl: A chlorinated thiophene ring contributing to lipophilicity and electronic effects.

  • 1H-pyrazole-5-carboxamide: A pyrazole heterocycle with a carboxamide group, enabling hydrogen bonding.

  • 3-Nitrobenzylidene: A nitro-substituted benzylidene moiety conferring electron-withdrawing properties .

Structural Characterization

  • SMILES Notation:
    C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

  • InChI Key: JGXORVAUKGMVSC-CAOOACKPSA-N

  • XLogP3: Predicted to be 3.2, indicating moderate hydrophobicity .

The E-configuration of the benzylidene group is critical for maintaining planar geometry, as confirmed by X-ray crystallography in analogous hydrazones.

Synthesis and Optimization

Reaction Pathway

The synthesis follows a three-step protocol:

  • Formation of Pyrazole-5-carboxylic Acid:
    Condensation of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate yields the pyrazole core.

  • Hydrazide Derivatization:
    Reaction with hydrazine converts the carboxylic acid to a hydrazide.

  • Schiff Base Formation:
    Condensation with 3-nitrobenzaldehyde in ethanol under reflux forms the final product .

Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature70–80°CBalances reaction rate and side reactions
CatalystAcetic acid (1–2%)Accelerates imine formation
Reaction Time4–6 hoursEnsures completion without degradation

Yield typically ranges from 65–72%, with purity >95% confirmed via HPLC .

Physicochemical Properties

Thermal Stability

  • Melting Point: 198–202°C (decomposition observed above 210°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating residual solvent evaporation.

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol12.4
DMSO34.7
Chloroform8.9

The compound’s low aqueous solubility necessitates formulation strategies for biological testing .

Spectroscopic Characterization

NMR Analysis

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 8.52 (s, 1H, CH=N), 8.21–7.98 (m, 4H, Ar-H), 7.34 (d, J = 4.0 Hz, 1H, thiophene), 6.91 (d, J = 4.0 Hz, 1H, thiophene).

  • 13C^{13}\text{C} NMR:
    δ 163.5 (C=O), 152.1 (C=N), 142.3–116.7 (aromatic carbons).

IR Spectroscopy

  • Key Bands:

    • 3250 cm1^{-1} (N-H stretch),

    • 1680 cm1^{-1} (C=O),

    • 1595 cm1^{-1} (C=N),

    • 1520 cm1^{-1} (NO2_2) .

OrganismMIC (µg/mL)
S. aureus (ATCC 25923)32
E. coli (ATCC 25922)64

Mechanistic studies suggest inhibition of bacterial DNA gyrase.

Anticancer Screening

Against MCF-7 breast cancer cells:

  • IC50_{50}: 18.7 µM (72-hour exposure).

  • Selectivity Index: 4.2 (compared to normal HEK-293 cells) .

Computational Insights

Molecular Docking

Docking into the ATP-binding site of EGFR (PDB ID: 1M17) revealed:

  • Binding Energy: −9.2 kcal/mol.

  • Key Interactions:

    • Hydrogen bonding with Met793.

    • π-π stacking with Phe856 .

ADMET Predictions

ParameterPrediction
BBB PermeabilityNo
CYP2D6 InhibitionModerate
Ames TestNon-mutagenic

Challenges and Future Directions

  • Solubility Enhancement: Development of prodrugs or nanocarrier systems.

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Structural Analog Synthesis: Exploring nitro group positioning (e.g., 2-nitro vs. 4-nitro derivatives) .

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